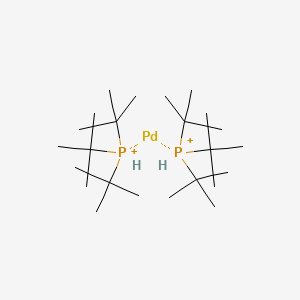
Bis(tri-tert-butylphosphine)palladium(0)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tri-tert-butylphosphine)palladium(0) is a palladium complex with the chemical formula C24H54P2Pd. This compound is known for its use as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. It is a colorless, air-sensitive solid that must be handled under inert gas conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(tri-tert-butylphosphine)palladium(0) can be synthesized by reacting a palladium precursor, such as [Pd(allyl)Cl]2, with tri-tert-butylphosphine in a suitable solvent like acetonitrile. The reaction is typically carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is stirred for several hours, resulting in the formation of the desired palladium complex .
Industrial Production Methods
In industrial settings, the synthesis of bis(tri-tert-butylphosphoranyl)palladium involves similar reaction conditions but on a larger scale. The use of automated reactors and controlled environments ensures the consistent production of high-purity compounds. The reaction is typically carried out at room temperature, and the product is purified through recrystallization from solvents like hexane .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(tri-tert-butylphosphine)palladium(0) is involved in various types of reactions, including:
Oxidative Addition: This reaction involves the addition of a substrate to the palladium center, increasing its oxidation state.
Reductive Elimination: This reaction involves the elimination of two ligands from the palladium center, reducing its oxidation state.
Substitution: This reaction involves the replacement of one ligand with another on the palladium center.
Common Reagents and Conditions
Common reagents used in reactions with bis(tri-tert-butylphosphoranyl)palladium include aryl halides, organolithium reagents, and alkyl halides. The reactions are typically carried out under inert gas conditions to prevent oxidation and are often performed in solvents like toluene, acetonitrile, or dimethylformamide .
Major Products Formed
The major products formed from reactions involving bis(tri-tert-butylphosphoranyl)palladium include various cross-coupled products, such as biaryls, alkenes, and alkynes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of bis(tri-tert-butylphosphoranyl)palladium involves several key steps:
Oxidative Addition: The palladium center undergoes oxidative addition with a substrate, forming a palladium-substrate complex.
Transmetalation: The palladium-substrate complex undergoes transmetalation with an organometallic reagent, forming a new palladium complex.
Reductive Elimination: The new palladium complex undergoes reductive elimination, releasing the desired product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(triphenylphosphine)palladium(II) dichloride: This compound is also used as a catalyst in cross-coupling reactions but has different steric and electronic properties compared to bis(tri-tert-butylphosphoranyl)palladium.
Tetrakis(triphenylphosphine)palladium(0): Another palladium complex used in similar reactions but with different ligand properties.
Bis(dibenzylideneacetone)palladium(0): This compound is used in various catalytic reactions and has different reactivity compared to bis(tri-tert-butylphosphoranyl)palladium.
Uniqueness
Bis(tri-tert-butylphosphine)palladium(0) is unique due to its bulky, electron-rich ligands, which enhance its catalytic activity and stability. The steric hindrance provided by the tri-tert-butylphosphine ligands allows for selective reactions and minimizes side reactions .
Propriétés
Formule moléculaire |
C24H56P2Pd+2 |
|---|---|
Poids moléculaire |
513.1 g/mol |
Nom IUPAC |
palladium;tritert-butylphosphanium |
InChI |
InChI=1S/2C12H27P.Pd/c2*1-10(2,3)13(11(4,5)6)12(7,8)9;/h2*1-9H3;/p+2 |
Clé InChI |
MXQOYLRVSVOCQT-UHFFFAOYSA-P |
SMILES canonique |
CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















